molecular formula C16H17NO2S B2772341 (2-Amino-4,5,6,7-tetrahydro-1-benzothien-3-yl)(4-methoxyphenyl)methanone CAS No. 40312-30-9

(2-Amino-4,5,6,7-tetrahydro-1-benzothien-3-yl)(4-methoxyphenyl)methanone

Cat. No.: B2772341
CAS No.: 40312-30-9
M. Wt: 287.38
InChI Key: IQHWZRXYZAPXKD-UHFFFAOYSA-N
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Description

(2-Amino-4,5,6,7-tetrahydro-1-benzothien-3-yl)(4-methoxyphenyl)methanone is a compound with a molecular formula of C16H17NO2S and a molecular weight of 287.38 g/mol . This compound is part of the benzothiophene family, which is known for its diverse biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-4,5,6,7-tetrahydro-1-benzothien-3-yl)(4-methoxyphenyl)methanone typically involves the formation of the benzothiophene core followed by functionalization to introduce the amino and methoxyphenyl groups. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization and functionalization reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-4,5,6,7-tetrahydro-1-benzothien-3-yl)(4-methoxyphenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(2-Amino-4,5,6,7-tetrahydro-1-benzothien-3-yl)(4-methoxyphenyl)methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as antimicrobial and antifungal activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (2-Amino-4,5,6,7-tetrahydro-1-benzothien-3-yl)(4-methoxyphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Amino-4,5,6,7-tetrahydro-1-benzothien-3-yl)(4-methoxyphenyl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxyphenyl group enhances its potential for interactions with biological targets, making it a valuable compound for research and development .

Biological Activity

(2-Amino-4,5,6,7-tetrahydro-1-benzothien-3-yl)(4-methoxyphenyl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, synthesis, and structure-activity relationships (SAR) associated with this compound, drawing on diverse research findings and case studies.

  • Molecular Formula : C16H17NO2S
  • Molecular Weight : 299.38 g/mol
  • CAS Number : 40312-34-3

Anticancer Activity

Research indicates that derivatives of benzothiophene compounds exhibit significant anticancer properties. Specifically, azomethine derivatives related to this compound have shown cytostatic effects against various tumor cell lines. For instance:

  • Cell Proliferation Inhibition : Studies have demonstrated that these compounds can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest .
  • Targeting Specific Pathways : The compound may interact with specific protein kinases involved in cancer progression, suggesting a multitargeted approach to cancer therapy .

Antimicrobial and Anti-inflammatory Properties

In addition to anticancer effects, compounds in this class have been evaluated for their antimicrobial and anti-inflammatory activities:

  • Antibacterial Activity : Some derivatives have shown effectiveness against bacterial strains, indicating potential for development as antibacterial agents .
  • Anti-inflammatory Effects : The anti-inflammatory potential of similar compounds has been documented, with mechanisms likely involving the inhibition of pro-inflammatory cytokines .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by various structural modifications:

SubstituentEffect on Activity
Methoxy GroupEnhances lipophilicity and biological activity
Benzothiophene CoreCritical for anticancer activity due to its ability to intercalate DNA
Positioning of Amino GroupAffects binding affinity to target proteins

Case Studies

  • Study on Anticancer Effects :
    • A study published in Bioorganic & Medicinal Chemistry Letters explored the synthesis and evaluation of thieno[2,3-d]pyrimidin-based analogs. Results indicated that specific substitutions led to enhanced cytotoxicity against non-small cell lung cancer cell lines .
  • Anti-inflammatory Research :
    • Research conducted by Zhang et al. highlighted the synthesis of tetrahydrobenzo[4,5]thieno derivatives and their evaluation as anti-inflammatory agents. The findings suggested that these compounds could effectively reduce inflammation markers in vitro .

Properties

IUPAC Name

(2-amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2S/c1-19-11-8-6-10(7-9-11)15(18)14-12-4-2-3-5-13(12)20-16(14)17/h6-9H,2-5,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQHWZRXYZAPXKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=C(SC3=C2CCCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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